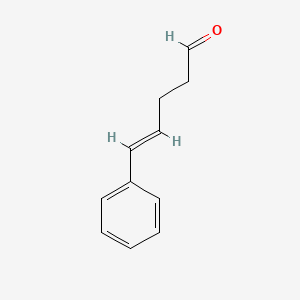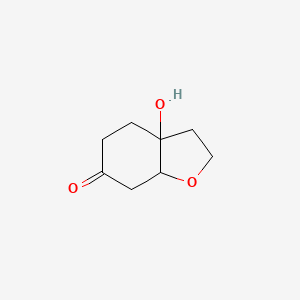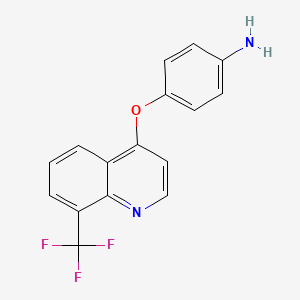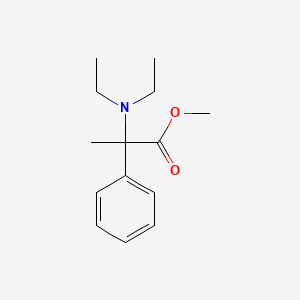
5-Phenylpent-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpent-4-enal is an organic compound with the molecular formula C({11})H({12})O. It features a phenyl group attached to a pentenal chain, making it a versatile molecule in organic synthesis and various industrial applications. This compound is known for its unique structure, which combines an aromatic ring with an unsaturated aldehyde, allowing it to participate in a variety of chemical reactions.
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize this compound involves the aldol condensation of benzaldehyde with crotonaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperatures to ensure the formation of the desired product.
Wittig Reaction: Another approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired enal. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are used to facilitate the reaction, and the process is carefully monitored to maintain the purity and quality of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 5-Phenylpentanoic acid.
Reduction: 5-Phenylpent-4-enol.
Substitution: 4-Bromo-5-phenylpent-4-enal.
Aplicaciones Científicas De Investigación
Chemistry: 5-Phenylpent-4-enal is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with enzymes and proteins are of particular interest, as they can lead to the discovery of new biochemical pathways and therapeutic targets.
Medicine: This compound is explored for its potential therapeutic properties. Its derivatives are investigated for anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors. Its aromatic properties make it a key ingredient in the formulation of perfumes and food additives.
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(E)-5-phenylpent-4-enal |
InChI |
InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-10H,2,6H2/b9-5+ |
Clave InChI |
BHUURXZEJNOOBQ-WEVVVXLNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CCC=O |
SMILES canónico |
C1=CC=C(C=C1)C=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)





![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)



![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)

![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12110755.png)
